
Benzyl-13C6 Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-13C6 Alcohol, also known as Benzenemethanol-13C6, is a stable isotope-labeled compound where the benzene ring contains six carbon-13 atoms. This compound is a derivative of benzyl alcohol, a colorless liquid with a mild aromatic odor. The incorporation of carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions: Benzyl-13C6 Alcohol can be synthesized through the selective hydrogenation of benzaldehyde-13C6. This process involves the use of palladium-based catalysts under controlled temperature and pressure conditions. The reaction is typically carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde group to the alcohol group .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of benzyl chloride-13C6 in an alkaline environment. This method is preferred due to its efficiency and scalability. it requires careful handling of reagents and control of reaction conditions to avoid side reactions and ensure high purity of the final product .
化学反応の分析
Types of Reactions: Benzyl-13C6 Alcohol undergoes various chemical reactions, including:
Reduction: It can be reduced to toluene-13C6 using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alcohols, amines, and thiols under acidic or basic conditions
Major Products:
Oxidation: Benzaldehyde-13C6, Benzoic acid-13C6
Reduction: Toluene-13C6
Substitution: Benzyl esters, Benzyl ethers
科学的研究の応用
Benzyl-13C6 Alcohol is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
作用機序
The mechanism of action of Benzyl-13C6 Alcohol is similar to that of benzyl alcohol. It acts by inhibiting the closure of respiratory spiracles in lice, leading to asphyxiation. This property makes it useful as an antiparasitic agent. In metabolic studies, the carbon-13 label allows for precise tracking of the compound’s transformation and interaction with various molecular targets and pathways .
類似化合物との比較
- Benzyl alcohol
- Benzyl alcohol-α-13C
- Benzyl alcohol-(phenyl-13C6)
- Benzyl bromide-α-13C
Comparison: Benzyl-13C6 Alcohol is unique due to the complete labeling of the benzene ring with carbon-13 atoms. This provides a distinct advantage in NMR spectroscopy and mass spectrometry, allowing for more accurate and detailed analysis compared to partially labeled or unlabeled compounds. Its stability and reactivity are comparable to those of benzyl alcohol, making it a versatile tool in various research applications .
特性
分子式 |
C7H8O |
|---|---|
分子量 |
114.094 g/mol |
IUPAC名 |
(1,2,3,4,5-13C5)cyclohexatrienyl(113C)methanol |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChIキー |
WVDDGKGOMKODPV-ZFJHNFROSA-N |
異性体SMILES |
C1=[13CH][13CH]=[13CH][13CH]=[13C]1[13CH2]O |
正規SMILES |
C1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


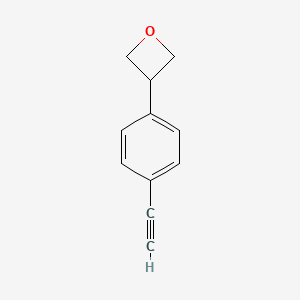
![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)
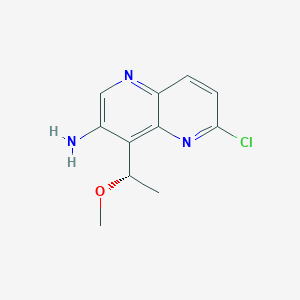
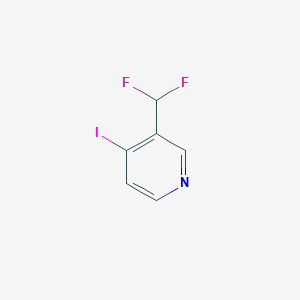
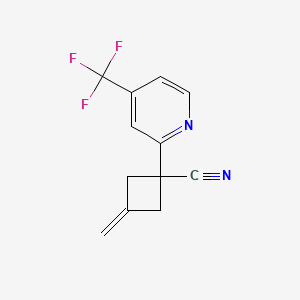
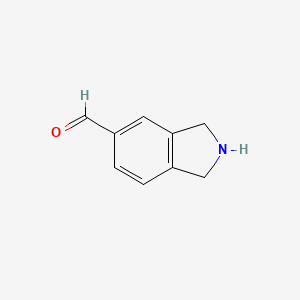
![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)
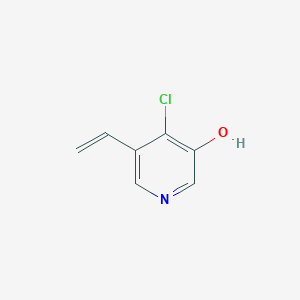
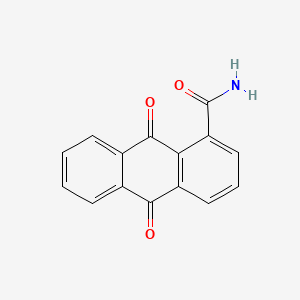
![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)
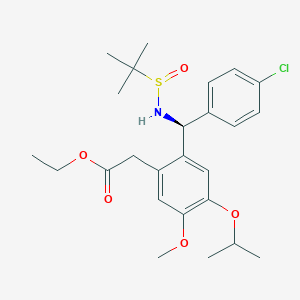
![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)
